molecular formula C14H13N3 B1662666 Fadrozole CAS No. 102676-47-1

Fadrozole

Cat. No.: B1662666
CAS No.: 102676-47-1
M. Wt: 223.27 g/mol
InChI Key: CLPFFLWZZBQMAO-UHFFFAOYSA-N
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Description

Fadrozole is a selective, nonsteroidal aromatase inhibitor, primarily used in the treatment of estrogen-dependent diseases such as breast cancer. It is known for its high specificity and potency in inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens .

Mechanism of Action

Target of Action

Fadrozole primarily targets the enzyme aromatase . Aromatase is a key enzyme in the biosynthesis of estrogens, catalyzing the conversion of androgens to estrogens . By inhibiting aromatase, this compound effectively reduces estrogen production .

Mode of Action

This compound is a nonsteroidal aromatase inhibitor . It binds to the aromatase enzyme and inhibits its activity, thereby preventing the conversion of androgens to estrogens . This results in a decrease in estrogen levels, which can be beneficial in conditions where estrogen plays a detrimental role, such as estrogen-dependent breast cancer .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aromatase pathway . By inhibiting aromatase, this compound disrupts the conversion of androgens to estrogens, leading to a decrease in estrogen levels . This can have downstream effects on various processes that are regulated by estrogens, including the growth of certain types of breast cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in postmenopausal women . This compound hydrochloride was administered orally in doses ranging from 0.3 to 2.0 mg every 12 hours for 5 days . The study found that the pharmacokinetics of this compound were dose-proportional in the therapeutic dose range . Oral clearance of this compound was found to be related to total body weight .

Result of Action

The primary result of this compound’s action is a reduction in estrogen levels . This can lead to a decrease in the growth of estrogen-dependent breast cancer cells . This compound has been used in Japan for the treatment of breast cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s solubility and stability can be affected by the pH and temperature of the environment . Additionally, the presence of other substances, such as food or other drugs, can potentially interact with this compound and affect its action . .

Biochemical Analysis

Biochemical Properties

Fadrozole acts as an inhibitor of the enzyme Cytochrome P450 aromatase (CYP19), which is responsible for the conversion of C19 androgens to C18 estrogens . By inhibiting this enzyme, this compound effectively reduces the concentration of estrogens, such as β-estradiol (E2), in the body .

Cellular Effects

In cellular processes, this compound’s inhibition of aromatase leads to a decrease in estrogen levels, which can have significant effects on various types of cells. For instance, in female fathead minnows, this compound exposure led to a decrease in plasma E2 and vitellogenin concentrations . Vitellogenin is a yolk protein precursor produced in the liver of oviparous animals, and its production is stimulated by estrogens .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the aromatase enzyme. By binding to the active site of this enzyme, this compound prevents the conversion of androgens to estrogens . This results in a decrease in estrogen levels and an increase in androgen levels .

Temporal Effects in Laboratory Settings

In a short-term reproduction assay with fathead minnows, this compound exposure for 21 days led to a concentration-dependent reduction in fecundity . This suggests that the effects of this compound can change over time, potentially due to the compound’s stability and degradation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages. In broiler chickens, for example, a study found that this compound treatment led to female-to-male sex reversal . The study also found that the combination of this compound and recombinant human insulin-like growth factor I (rhIGF-I) could increase body weight in both sexes compared to individual injections .

Metabolic Pathways

This compound’s primary role in metabolic pathways involves the inhibition of the aromatase enzyme, thereby affecting the biosynthesis of estrogens from androgens . This can have downstream effects on metabolic flux and metabolite levels .

Transport and Distribution

Given its role as an aromatase inhibitor, it is likely that it interacts with the enzyme in tissues where aromatase is present, such as the brain and gonads .

Subcellular Localization

As an aromatase inhibitor, it is likely to be found in the endoplasmic reticulum, where the aromatase enzyme is located .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fadrozole can be synthesized through a multi-step process. One common method involves the reaction of 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile with various reagents under controlled conditions. The synthesis typically involves the use of solvents like dichloromethane and catalysts such as sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process may include crystallization steps to obtain this compound hydrochloride, which is a more stable form of the compound .

Chemical Reactions Analysis

Types of Reactions

Fadrozole undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated products .

Scientific Research Applications

Fadrozole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Letrozole: Another nonsteroidal aromatase inhibitor with a similar mechanism of action.

    Anastrozole: A potent aromatase inhibitor used in the treatment of breast cancer.

    Exemestane: A steroidal aromatase inhibitor that irreversibly binds to the aromatase enzyme.

Uniqueness of Fadrozole

This compound is unique due to its high specificity and potency as an aromatase inhibitor. It has been shown to be more effective in certain clinical settings compared to other similar compounds. Additionally, its nonsteroidal nature reduces the risk of side effects associated with steroidal inhibitors .

Properties

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPFFLWZZBQMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102676-31-3 (mono-hydrochloride)
Record name Fadrozole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5034141
Record name Fadrozole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102676-47-1
Record name Fadrozole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102676-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fadrozole [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fadrozole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16832
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Record name Fadrozole
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Record name 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-5-yl}benzonitrile
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FADROZOLE
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Synthesis routes and methods I

Procedure details

A mixture of 85 mg of 5-(p-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine and 74 mg of cuprous cyanide in 1 ml of N,N-dimethylformamide is heated under nitrogen at 120° for 11 h. The reaction mixture is cooled, diluted with 10 ml of water and extracted with ethyl acetate. The organic extracts are dried over sodium sulfate and evaporated. The resulting oil is chromatographed on silica gel with ethyl acetate to yield the title compound, m.p. 117°-118°.
Quantity
85 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2.13 g of 5-(p-aminophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in 4 ml of concentrated hydrochloric acid and 10 ml of water is cooled in an ice-bath and a solution of 0.78 g of sodium nitrite in 2 ml of water is added slowly. The solution is added via dropping funnel to an ice cooled solution of 3.0 g of copper(I) cyanide in 10 ml of water, keeping the temperature between 30°-40°. The reaction mixture is heated on a steam bath for 1 h, cooled and brought to pH 9. The organic extracts are dried over sodium sulfate and evaporated and the residue is chromatographed on silica gel with ethyl acetate to yield the title compound.
Name
5-(p-aminophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper(I) cyanide
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 0.24 g of 1-(p-cyanophenyl)-4-(4-imidazolyl)-1-butanone in 20 ml of methanol at room temperature is treated with 0.2 g of sodium cyanoborohydride. The pH is adjusted and maintained at 5.5-6.0 by addition of concentrated hydrochloric acid. The reaction mixture is stirred for 2 h, adjusted to pH 2, and evaporated to dryness. The residue is taken up in methylene chloride and washed with saturated sodium bicarbonate. The organic layer is dried over sodium sulfate and evaporated to yield 5-(p-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.
Name
1-(p-cyanophenyl)-4-(4-imidazolyl)-1-butanone
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 1.65 g of 5-(p-cyanophenyl)-5-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in 10 ml of methanol containing 0.2 g of sodium hydroxide is stirred for 3 h at room temperature and 5 ml of 1N hydrochloric acid is added. The reaction mixture is refluxed for 1 h, cooled and evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is separated, dried over sodium sulfate and evaporated to yield the title compound.
Name
5-(p-cyanophenyl)-5-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 1.6 g of 5-(p-cyanophenyl)-7,8-dihydroimidazo[1,5-a]pyridine in 50 ml of ethyl acetate is hydrogenated at atmospheric pressure with 0.2 g of 5% palladium on charcoal until the theoretical uptake of hydrogen is complete. The catalyst is filtered, and the solvent evaporated to yield the title compound, m.p. 117°-118°.
Name
5-(p-cyanophenyl)-7,8-dihydroimidazo[1,5-a]pyridine
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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